FPTase Inhibitory Activity: Lucidone vs. In-Class Cyclopentenedione Analogs
In a direct head-to-head comparison of four cyclopentenediones isolated from the same plant source, lucidone exhibits significantly lower potency against farnesyl protein transferase (FPTase) compared to methyllucidone. This quantitative difference is critical for researchers who require a less potent FPTase inhibitor for mechanistic studies or as a negative control [1].
| Evidence Dimension | FPTase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 103 ± 5.1 µM |
| Comparator Or Baseline | Methyllucidone: 42 ± 1.9 µM |
| Quantified Difference | Lucidone is 2.45-fold less potent than methyllucidone |
| Conditions | In vitro FPTase enzyme assay using recombinant human enzyme |
Why This Matters
This direct quantitative difference allows for precise selection of lucidone as a less potent FPTase inhibitor, crucial for studies where off-target effects of potent FPTase inhibition (e.g., by methyllucidone) would confound experimental interpretation.
- [1] Oh, W. K., Lee, C. H., Lee, M. S., Bae, E. Y., Sohn, C. B., Oh, H., ... & Ahn, J. S. (2005). Cyclopentenediones, inhibitors of farnesyl protein transferase and anti-tumor compounds, isolated from the fruit of Lindera erythrocarpa Makino. Bioorganic & Medicinal Chemistry, 13(22), 6182-6187. View Source
